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Compound of Interest

Compound Name: 3-Chloro-6-methylquinoline

Cat. No.: B15053325

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives are a cornerstone in heterocyclic chemistry, renowned for their
broad spectrum of biological activities and applications in medicinal chemistry and materials
science. The introduction of substituents such as chloro and methyl groups onto the quinoline
scaffold can significantly modulate their physicochemical properties and pharmacological
effects. This guide provides a comprehensive overview of the chemical properties of chloro-
methylquinolines, with a particular focus on available data for isomers and derivatives due to
the limited specific information on 3-Chloro-6-methylquinoline in published literature. As a
primary example, this document will detail the properties and synthesis of the closely related
and well-documented compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.

Physicochemical Properties

Quantitative data for chloro-methylquinoline derivatives is often specific to the isomer. Below is
a compilation of available data for representative compounds.

Table 1: Physicochemical Data of Representative Chloro-Methylquinoline Derivatives
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2-Chloro-6-
L 6-Chloro-2- L
Property methylquinoline-3- L 6-Methylquinoline
methylquinoline
carbaldehyde
CAS Number 73568-27-1 92-46-6 91-62-3[1]
Molecular Formula C11HsCINO C10HsCIN[2] C10HoN[1]
Molecular Weight 205.64 g/mol 177.63 g/mol 143.19 g/mol [1]
Melting Point 120-125 °C 94-98 °C -22°C
Boiling Point Not available Not available 256-260 °C[1]
) ) Pale yellow to amber
Appearance Yellow solid[3] Solid o
brown clear liquid
N Soluble in ethyl ] Soluble in alcohol and
Solubility Not available ]
acetate[3] dipropylene glycol

Synthesis of Chloro-Methylquinolines

The synthesis of chloro-methylquinolines can be approached through various methods,
primarily involving the construction of the quinoline ring system followed by or preceded by
chlorination and methylation. A widely used method for the synthesis of 2-chloroquinoline-3-
carbaldehydes is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction for 2-
Chloro-6-methylquinoline-3-carbaldehyde

This protocol is adapted from the general procedure described for the synthesis of substituted
2-chloroquinoline-3-carbaldehydes[3].

Objective: To synthesize 2-Chloro-6-methylquinoline-3-carbaldehyde from N-(p-tolyl)acetamide.
Materials:
e N-(p-tolyl)acetamide

e Phosphorus oxychloride (POCIs)
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e N,N-Dimethylformamide (DMF)
 Ice-cold water

o Ethyl acetate (for recrystallization)

e Round-bottom flask with reflux condenser
e Stirring apparatus

e Heating mantle

« Filtration apparatus

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a stirring bar, cool N,N-
Dimethylformamide (DMF) to 0 °C.

o Slowly add phosphorus oxychloride (POCIs) dropwise to the cooled DMF with constant
stirring. This mixture forms the Vilsmeier reagent.

 To this Vilsmeier reagent, add N-(p-tolyl)acetamide portion-wise.

 After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it under
reflux for several hours. The reaction progress can be monitored using thin-layer
chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

» Carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of
the crude product will form.

e Collect the crude product by vacuum filtration and wash it with cold water.

 Purify the crude 2-Chloro-6-methylquinoline-3-carbaldehyde by recrystallization from ethyl
acetate to yield a yellow solid[3].
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Diagram of the Vilsmeier-Haack Reaction Workflow:
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Caption: Workflow for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde.

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation of synthesized compounds.

Below is a summary of available spectral data for 2-Chloro-6-methylquinoline-3-carbaldehyde.

Table 2: Spectral Data for 2-Chloro-6-methylquinoline-3-carbaldehyde

Technique

Key Signals / Peaks

Infrared (IR)

Characteristic peaks for C=0 (aldehyde) stretch,
C-Cl stretch, and aromatic C-H and C=C
stretches are expected. A published spectrum
shows a strong absorption for the C=0 group
around 1690 cm~1[3].

Signals corresponding to the aldehydic proton,
aromatic protons on the quinoline ring system,

and the methyl group protons would be

1H NMR
observed. The aldehydic proton typically
appears as a singlet in the downfield region
(around 10 ppm)[3].
Resonances for the carbonyl carbon of the

13C NMR aldehyde, carbons of the quinoline ring, and the

methyl carbon would be present.

Mass Spectrometry (MS)

The mass spectrum would show the molecular
ion peak (M*) and characteristic fragmentation
patterns. For C11HsCINO, the expected

molecular weight is approximately 205.64 g/mol

Biological Significance and Drug Development

Potential
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The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous
derivatives exhibiting a wide array of biological activities. The presence of a chlorine atom can
enhance lipophilicity, potentially improving membrane permeability, while a methyl group can
influence metabolic stability and receptor binding.

Diagram of the Potential Biological Relevance of Chloro-Methylquinolines:

Chloro-Methylquinoline Scaffold

Key Physicochemical Properties

Increased Lipophilicity (ClI) Modulated Metabolism (CHs) Altered Receptor Interactions

Potentialgl/cﬂogic%:tivities
Antimalarial Antibacterial

Click to download full resolution via product page
Caption: Potential influence of chloro and methyl groups on the biological activity of quinolines.

While specific data for 3-Chloro-6-methylquinoline is scarce, the broader class of quinoline
derivatives has shown promise in several therapeutic areas:

» Anticancer: Many quinoline derivatives have been investigated for their anticancer
properties, acting through various mechanisms such as kinase inhibition and apoptosis
induction.

o Antimalarial: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. Research
into new quinoline-based antimalarials is ongoing to combat drug resistance.

» Antibacterial: Fluoroquinolones are a class of broad-spectrum antibiotics based on the
quinoline scaffold.
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The development of novel chloro-methylquinoline derivatives continues to be an active area of
research for the discovery of new therapeutic agents.

Conclusion

This technical guide has provided an overview of the chemical properties of chloro-
methylquinolines, with a detailed examination of 2-Chloro-6-methylquinoline-3-carbaldehyde as
a representative compound due to the limited availability of specific data for 3-Chloro-6-
methylquinoline. The synthetic protocols, physicochemical data, and discussion of biological
significance presented herein are intended to serve as a valuable resource for researchers and
professionals in the field of drug development and medicinal chemistry. Further investigation
into the specific properties and activities of less-studied isomers like 3-Chloro-6-
methylquinoline is warranted to fully explore the potential of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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